2-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
The compound is a derivative of 2H-benzo[d][1,2,3]triazole. It is part of a series of Donor–π–Acceptor–π–Donor compounds based on a 2H-benzo[d][1,2,3]triazole core branched with different alkynyl donor groups .
Synthesis Analysis
The synthesis of this compound involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Molecular Structure Analysis
The electronic and molecular structures of this compound were elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . The results indicate that the planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in the application of the compounds as semiconductors in OFET devices .Chemical Reactions Analysis
The compound was tested in a top-contact/bottom-gate thin film transistor architecture, and it behaved as a p-type semiconductor .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were characterized using different spectral techniques . The compound has a chemical formula of C19H14ClFN4S and an exact mass of 384.0612 .Scientific Research Applications
Spectroscopy Characterization and Biological Potency
One of the key research areas involves the characterization and synthesis of combi-molecules designed to inhibit poly(adenosine diphosphate ribose) polymerase (PARP) and damage DNA. A study by (Senhaji Mouhri et al., 2017) introduced isotopically labeled reagents in the preparation of such molecules, confirming the integrity of the 1,2,3-triazene moiety through spectroscopic methods. This research highlights the molecule's potential as a prodrug for cancer therapy due to its growth inhibitory properties.
Electronic and Structural Properties
Another area of interest is the design and synthesis of novel molecules with high electron affinity for applications in materials science. (Zhou et al., 2022) synthesized benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes, demonstrating their strong π–π stacking and potential as strong acceptors in electronic devices.
Photoinitiating Systems for Polymerization
Research by (Xiao et al., 2015) focused on 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives as versatile photoinitiators for polymerization. These derivatives, when used in combination with other compounds, facilitated polymerization under various light conditions, including visible LEDs, showcasing a potential for polymer manufacturing under soft conditions.
Chemosensors for Anion Detection
The development of chemosensors for selective anion detection is another significant application. (Tolpygin et al., 2013) synthesized new derivatives of the benzo[de]isoquinoline-1,3-dione system, exhibiting high selectivity in anion determination. This research opens avenues for the development of sensitive and selective sensors for environmental monitoring and analytical chemistry.
Thermally Activated Delayed Fluorescent Emitters
The compound's derivatives have been explored for their potential in creating red thermally activated delayed fluorescent (TADF) emitters, as studied by (Yun et al., 2017). These emitters display high quantum efficiency, indicating their suitability for use in optoelectronic devices such as OLEDs.
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives, which this compound is a part of, have shown excellent binding affinities to a range of proteins .
Mode of Action
Benzotriazole derivatives are known to bind with enzymes and receptors in biological systems due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .
Biochemical Pathways
It is known that benzotriazole derivatives can influence a broad spectrum of biological properties .
Pharmacokinetics
It is known that 1,2,3-triazoles, which this compound is a part of, possess higher stability towards metabolic degradation .
Result of Action
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Action Environment
It is known that benzotriazole derivatives have found profound applications as corrosion inhibitors, uv filters, and materials for solar and photovoltaic cells, indicating their stability and efficacy in various environments .
Future Directions
The compound and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications . They could be used as a structural optimization platform for the design and development of more selective and potent antimicrobial drugs .
Biochemical Analysis
Biochemical Properties
The benzotriazole moiety in 2-[2-(benzotriazol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding interactions with enzymes, proteins, and other biomolecules . Specific interactions with enzymes or proteins have not been reported yet.
Cellular Effects
Similar compounds have shown significant antibacterial activity and moderate antifungal activity . These effects suggest that the compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown chemical as well as biological stability , suggesting that this compound may also exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes and cofactors , suggesting that this compound could also be involved in certain metabolic pathways.
Properties
IUPAC Name |
2-[2-(benzotriazol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O3/c25-17(24-16-10-2-1-9-15(16)21-22-24)11-23-19(26)13-7-3-5-12-6-4-8-14(18(12)13)20(23)27/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMAAOANBINUDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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